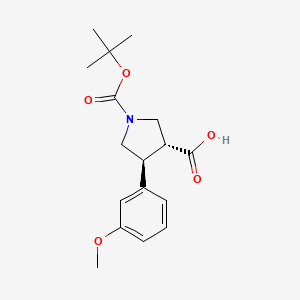
トランス-1-Boc-4-(3-メトキシフェニル)ピロリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.
BenchChem offers high-quality Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物は、医薬品化学者がヒト疾患の治療のための化合物を得るために広く使用しているピロリジン化合物のクラスの一部です . ピロリジン環は、sp3混成によるファーマコフォア空間を効率的に探索する能力、分子の立体化学への寄与、環の非平面性による三次元(3D)カバレッジの増加により、大きな関心を集めています .
生物活性分子
ピロリジンとその誘導体(ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールなど)は、標的選択性が高く、生物活性分子に見られることが報告されています .
構造活性相関(SAR)研究
SAR研究では、オキシベンジルピロリジン酸シリーズが、PPARα/γ機能活性のバランスを最適化していることが明らかになりました . ピロリジン環の3位と4位の置換基のシス配置は、トランス配向よりも好まれました .
プロト脱ボロン化
この化合物は、価値のあるものの未開拓な変換である、ピナコールボロン酸エステルの触媒的プロト脱ボロン化に使用できます . このプロセスにより、形式的な反マルコフニコフアルケンのヒドロメチル化が可能になります .
環状制限ボロペプチドトロンビン阻害剤の合成
同様の化合物であるBoc-(±)-トランス-4-(3-トリフルオロメチル-フェニル)-ピロリジン-3-カルボン酸は、環状制限ボロペプチドトロンビン阻害剤の合成に使用されます .
δ-®-コニセインとインドリジジン209Bの形式的全合成
作用機序
Target of Action
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments . .
Mode of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Biochemical Pathways
It is known to be used in the mitigation of inflammation, management of pain, and combating of neurological maladies .
Result of Action
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
生物活性
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring , and a carboxylic acid functional group . The presence of the methoxy group on the phenyl ring is particularly significant as it can influence the compound's electronic properties and interactions with biological targets.
Synthesis
The synthesis of trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves several steps, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the Boc group for protection during subsequent reactions.
- Attachment of the 3-methoxyphenyl group to yield the final product.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.
Pharmacological Properties
Research indicates that pyrrolidine derivatives, including trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, exhibit various pharmacological activities:
- Anticancer Activity : Some studies suggest that related compounds show cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .
The mechanism by which trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its biological effects may involve:
- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .
Comparative Analysis
To better understand the unique properties of trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acid | C15H20N2O3 | Contains fluorine substituent |
| Trans-1-Boc-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acid | C15H20N2O3 | Methoxy group introduces different electronic properties |
| Trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid | C15H20ClN2O3 | Chlorine substituent affects reactivity |
This table highlights how variations in substituents can significantly influence the biological activity and reactivity of pyrrolidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolidine derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that related pyrrolidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance potency .
- Neurotransmitter Interaction Studies : Research has shown that certain derivatives can modulate neurotransmitter receptor activity, which is critical for developing treatments for psychiatric disorders .
特性
IUPAC Name |
(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPNQKPXWOGLL-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














